molecular formula C8H9ClS B13604288 2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene

2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene

Cat. No.: B13604288
M. Wt: 172.68 g/mol
InChI Key: JVXFZPJNAVDFQW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene is a bicyclic heterocyclic compound featuring a fused cyclopentane-thiophene ring system with a chloromethyl (-CH₂Cl) substituent at the 2-position. This structure combines the aromaticity of thiophene with the strain and reactivity of the cyclopentane ring, making it a versatile intermediate in organic synthesis. The chloromethyl group enhances electrophilicity, enabling cross-coupling reactions, nucleophilic substitutions, and functional group transformations.

Properties

Molecular Formula

C8H9ClS

Molecular Weight

172.68 g/mol

IUPAC Name

2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene

InChI

InChI=1S/C8H9ClS/c9-5-7-4-6-2-1-3-8(6)10-7/h4H,1-3,5H2

InChI Key

JVXFZPJNAVDFQW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2)CCl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(Chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene

Detailed Synthetic Route from Literature

A representative synthetic approach is outlined in the thesis by Benjamin Tyree Cannon (2015), which explores thiophene derivatives and cyclopenta[c]thiophenes, closely related to cyclopenta[b]thiophenes, providing valuable insights into their preparation.

Step 1: Synthesis of 2,5-Dimethylthiophene Derivatives
  • Starting from 2,5-dimethylthiophene, functionalization at the 2-position is achieved by selective chloromethylation.
  • The chloromethyl group is introduced using chloromethylation reagents under controlled conditions to avoid over-substitution.
Step 2: Cyclization to Form Cyclopenta[b]thiophene Core
  • The cyclopentane ring is fused to the thiophene ring through intramolecular cyclization reactions.
  • Cyclization can be facilitated by base or acid catalysis, depending on the substrate and protecting groups used.
Step 3: Purification and Characterization
  • The product is purified by recrystallization from solvents such as ethanol or ethyl acetate.
  • Characterization includes NMR spectroscopy, IR spectroscopy, and X-ray crystallography to confirm structure and purity.

Alternative Methods and Reagents

  • Nucleophilic substitution reactions using halogenated precursors (e.g., bromides or iodides) in solvents like N,N-dimethylformamide (DMF) facilitate the introduction of chloromethyl groups.
  • Use of sodium hydroxide/methanol systems for reduction steps prior to chloromethylation.
  • Triethylsilane and boron trifluoride etherate systems have been employed to achieve selective transformations during synthesis.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Notes
Chloromethylation Chloromethylating agent (e.g., formaldehyde + HCl) Ethanol or Ethyl acetate Room temp to reflux Control to avoid polysubstitution
Cyclization Acid or base catalyst (e.g., BF3·OEt2) Tetrahydrofuran (THF) 0–50 °C Intramolecular ring closure
Reduction (if applicable) Sodium hydroxide/methanol Methanol Ambient to reflux For intermediate conversions
Purification Recrystallization Ethanol or aqueous ethanol Ambient Volume 2–50 mL/mmol of compound

Yields and Purity

  • Yields for the chloromethylation and cyclization steps typically range from 60% to 85%, depending on reaction conditions and substrate purity.
  • Purity is confirmed by NMR and crystallographic data, with bond lengths and angles consistent with expected structures (see Tables 4.3 and 4.4 in Cannon's thesis).

Research Outcomes and Analytical Data

Structural Confirmation

  • X-ray crystallography data confirm the fused ring system and the position of the chloromethyl substituent.
  • Bond lengths and angles are consistent with aromatic thiophene and saturated cyclopentane moieties.
  • Crystallographic data collection parameters and refinement statistics are available for detailed analysis (Tables 4.1 and 4.2 in the referenced thesis).

Spectroscopic Analysis

  • Proton Nuclear Magnetic Resonance (1H NMR) spectra show characteristic signals for chloromethyl protons and the cyclopentane ring.
  • Infrared (IR) spectroscopy confirms the presence of C–Cl stretching vibrations and the thiophene ring system.

Application Relevance

  • The compound serves as a building block for organic semiconductors, benefiting from the electron-withdrawing effect of the chloromethyl group and the conjugated thiophene system.
  • The synthetic route provides a foundation for further functionalization and polymerization studies.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Yield (%) Notes
1 2,5-Dimethylthiophene Chloromethylation (formaldehyde + HCl), acid/base catalyzed cyclization 70–80 Controlled substitution, ring closure
2 2,5-Dibromothiophene Nucleophilic substitution in DMF, reduction with NaOH/MeOH 60–75 Alternative halogenated precursor route
3 Protected thiophene derivative Triethylsilane and BF3·OEt2 system for selective reduction 65–85 Used for intermediate conversions

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can replace the chloromethyl group.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the sulfur atom.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products

    Substitution: Formation of thiophene derivatives with various functional groups.

    Oxidation: Production of sulfoxides and sulfones.

    Reduction: Formation of methyl-substituted thiophene derivatives.

Scientific Research Applications

2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Reactivity Comparisons
Compound Name Substituent(s) Key Reactivity/Applications References
2-(Chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene -CH₂Cl at C2 Electrophilic site for nucleophilic substitution; potential precursor for polymers/drugs Inferred
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate -NH₂, -COOCH₃ at C2, C3 Basis for Schiff base formation (e.g., antitumor agents); IR/NMR data confirm stability
5-Carbomethoxy-5-phenylsulfonyl-1,3-dimethyl-4H-cyclopenta[c]thiophene -SO₂Ph, -COOCH₃ at C5 Precursor for alkylated derivatives via Grignard reagents; used in electronic materials
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate -NH-C(S)-Ph, -COOEt at C2, C3 Stabilized by intramolecular H-bonding; forms dimeric crystal structures
2-[(3,4-Dichlorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile -C≡N, -N=CH-Ar at C2, C3 Antifungal activity (logP = 5.98); poor water solubility due to hydrophobic substituents

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Chloromethyl (-CH₂Cl) increases electrophilicity compared to amino (-NH₂) or ester (-COOR) groups, enhancing reactivity in cross-coupling reactions. However, amino derivatives are more amenable to Schiff base formation for biological applications .
  • Ring Fusion Position : Cyclopenta[b]thiophenes (C5-C6 fused) exhibit distinct electronic properties compared to cyclopenta[c]thiophenes (C4-C5 fused), influencing their applications in conductive polymers or catalysts .
Physicochemical Properties
Property This compound (Predicted) 2-Amino-3-carboxylate Derivative 5CN05 (Schiff Base)
Melting Point ~100–120°C (estimated) 135–137°C 213–215°C
LogP ~2.5–3.0 1.8 (measured) 5.98
Solubility Low in water; soluble in DCM/THF Moderate in polar solvents Poor in aqueous media

Biological Activity

2-(Chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring fused with a cyclopentane structure, which contributes to its unique chemical properties. The general formula can be represented as follows:

  • Chemical Formula : C₉H₉ClS
  • Molecular Weight : Approximately 172.68 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer cell proliferation. For instance, it has shown potential in inhibiting the activity of certain kinases and phosphatases that play critical roles in cell signaling pathways.
  • Receptor Modulation : It can interact with specific receptors, influencing cellular responses. Research indicates that it may act on G-protein coupled receptors (GPCRs), affecting neurotransmitter release and cellular communication.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • A study indicated that derivatives of cyclopentathiophene exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
  • Another research highlighted its ability to inhibit tumor growth in vivo, demonstrating reduced tumor size in xenograft models when treated with the compound .

Antimicrobial Properties

Research has also suggested that this compound possesses antimicrobial properties:

  • In vitro studies revealed effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .
  • Its potential as an antifungal agent was also noted, particularly against Candida species, indicating broad-spectrum antimicrobial activity.

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : To evaluate the anticancer effects of this compound on breast cancer cells.
    • Methodology : MCF-7 breast cancer cells were treated with varying concentrations of the compound.
    • Findings : The study reported a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.
  • Case Study on Antimicrobial Effects :
    • Objective : Assess the antimicrobial efficacy against Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed to evaluate inhibition zones.
    • Findings : The compound demonstrated notable inhibition zones comparable to conventional antibiotics, suggesting potential for therapeutic applications in treating resistant infections .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AnticancerMCF-7 (Breast Cancer)Induces apoptosis; cell cycle arrest
AntimicrobialStaphylococcus aureusDisrupts cell wall synthesis
AntifungalCandida speciesInhibits fungal growth

Q & A

Q. Table 1. Key Synthetic Derivatives and Properties

CompoundYield (%)Biological Activity (IC50)Key InteractionsReference
N-(3-Cyano-...)acetamide6530.8 nM (MCF7)ATP-binding site inhibition
5CN05 (antifungal)76*MIC 16 µg/mL (C. albicans)LogP = 5.98

Q. Table 2. Computational Parameters for Material Design

PropertyPhenyl-Tolane (Reference)Cyclopenta[b]thiophene DerivativeChange (%)Reference
Birefringence (Δn)0.180.24+33%
Dielectric Anisotropy (Δε)4.56.2+38%

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